3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one
Description
Properties
IUPAC Name |
3-(1-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9,12,18H,5-6H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJDRBLJNPFHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the hydroxy and dioxopiperidine groups .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reaction and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Structural Formula
The chemical structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that compounds similar to 3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one exhibit significant anti-inflammatory effects. These compounds have been studied for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This inhibition is crucial for developing treatments for diseases such as rheumatoid arthritis and other inflammatory disorders .
Cancer Treatment
The isoindoline derivatives are being explored for their anticancer properties. The structural components allow these compounds to interact with specific cellular pathways involved in tumor growth and metastasis. For instance, compounds targeting the TNF-α pathway have shown promise in treating various cancers by modulating immune responses and reducing tumor proliferation .
Immunomodulatory Effects
Similar to thalidomide, derivatives of this compound may possess immunomodulatory properties. These effects are particularly relevant in conditions like multiple myeloma and other hematological malignancies, where modulation of the immune system can enhance therapeutic outcomes .
Neurological Applications
There is emerging evidence suggesting that these compounds could have neuroprotective effects. Research into their mechanisms indicates potential benefits in treating neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues .
Data Table: Summary of Applications
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry examined the anti-inflammatory properties of a related isoindoline derivative. The results indicated a significant reduction in TNF-α levels in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Cancer Treatment
In a clinical trial involving patients with multiple myeloma, a derivative of this compound was administered alongside traditional chemotherapy. The combination therapy resulted in improved patient outcomes compared to chemotherapy alone, demonstrating the compound's efficacy in modulating immune responses against cancer cells .
Case Study 3: Neurological Benefits
Research conducted on neurodegenerative models indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential application in treating diseases like Alzheimer’s and Parkinson’s .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent type, position, and electronic properties, leading to variations in biological activity, solubility, and metabolic stability. Below is a detailed comparison:
Core Structural Analogs
Key Functional Group Comparisons
- Hydroxyl vs. In contrast, amino groups (e.g., 4-amino derivatives) exhibit stronger CRBN binding but may increase off-target effects .
- Positional Effects : Hydroxyl groups at position 3 (target compound) vs. position 5 (, compound 5-hydroxy) influence steric interactions with CRBN. Position 3 substitution may favor interactions with hydrophobic pockets in E3 ligases .
- Halogenation : Fluorination (e.g., 5-fluoro analog) enhances electron-withdrawing effects, stabilizing the compound against oxidative metabolism but increasing renal toxicity due to prolonged exposure .
Biological Activity
3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one, a derivative of isoindoline compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fused isoindoline ring system with a hydroxyl group and a dioxopiperidine moiety. Its molecular formula is , with a molecular weight of 274.23 g/mol . The presence of the hydroxyl group is crucial for its biological activity, influencing solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Cereblon Modulation : Recent studies have identified the compound as a modulator of cereblon (CRBN), a protein involved in the ubiquitin-proteasome system. Compounds that bind to CRBN can induce the degradation of specific transcription factors, leading to antiproliferative effects in cancer cells .
- TNF-α Inhibition : The compound has shown promise in reducing levels of tumor necrosis factor-alpha (TNF-α), an inflammatory cytokine implicated in various diseases including cancer and autoimmune disorders. In vitro assays demonstrated significant inhibition of TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs) .
- Apoptosis Induction : The ability to induce apoptosis in malignant cells has been observed. For instance, flow cytometry studies indicated that treatment with this compound resulted in dose-dependent increases in apoptotic cell populations in multiple myeloma cell lines .
Efficacy in Preclinical Studies
Preclinical evaluations have provided insights into the efficacy and safety profile of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | NCI-H929 | 2.25 | CRBN modulation and IKZF degradation |
| Study 2 | U2932 | 5.86 | Apoptosis induction |
| Study 3 | PBMC | 0.76 | TNF-α inhibition |
The most active derivative exhibited comparable efficacy to established drugs like lenalidomide, suggesting potential as a therapeutic agent for hematological malignancies .
Case Studies
Several case studies further illustrate the compound's therapeutic potential:
- Multiple Myeloma Treatment : A study involving NCI-H929 cells demonstrated that treatment with the compound led to significant apoptosis rates similar to those observed with lenalidomide. The mechanism was linked to the degradation of IKZF1 and IKZF3 proteins through CRBN-mediated pathways .
- Anti-inflammatory Applications : In models of inflammation, the compound effectively reduced TNF-α levels, indicating its potential utility in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions, often involving condensation between isoindoline-1,3-dione derivatives and dioxopiperidine precursors. Key steps include:
- Acetylation : Reacting 2-(4-acetylphenyl)isoindoline-1,3-dione with aldehydes (e.g., indolecarbaldehyde) under basic conditions (e.g., NaOH in ethanol) to form acryloyl intermediates .
- Cyclization : Optimizing reaction time (e.g., 48 hours) and temperature (room temperature) to achieve high yields while minimizing side products .
- Purification : Using column chromatography (e.g., n-hexane/ethyl acetate gradients) to isolate the final product .
Optimization strategies : Adjust solvent polarity, catalyst loading, and stoichiometric ratios to enhance reaction efficiency and purity.
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : and -NMR confirm molecular structure by identifying proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Infrared Spectroscopy (IR) : Detects functional groups like carbonyls (C=O stretching at ~1697 cm) and hydroxyls (O-H at ~3379 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
Best practice : Cross-validate results with multiple techniques to ensure accuracy, especially for stereochemical assignments.
Q. What preliminary pharmacological activities have been observed, and how are these assays conducted?
- Cholinesterase Inhibition : Assessed via in vitro assays using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Activity is measured by monitoring substrate hydrolysis rates (e.g., Ellman’s method) .
- Anticancer Potential : Evaluated through kinase inhibition assays (e.g., EGFR/HER2) using 96-well plate formats. Compounds are tested at varying concentrations (µM range) with ATP-competitive binding analysis .
Methodological note : Include positive controls (e.g., donepezil for AChE) and statistical validation (e.g., IC calculations).
Advanced Research Questions
Q. How does the compound’s environmental fate and biodegradation pathway inform ecological risk assessments?
- Environmental Persistence : Study hydrolysis, photolysis, and microbial degradation rates under controlled conditions (e.g., OECD 301B ready biodegradability test) .
- Bioaccumulation : Use logP values to predict lipid solubility and potential accumulation in aquatic organisms.
- Transformation Products : Identify metabolites via LC-MS/MS and assess their toxicity (e.g., Daphnia magna acute toxicity tests) .
Recommendation : Integrate computational models (e.g., EPI Suite) to predict long-term environmental behavior.
Q. How can researchers design experiments to assess structure-activity relationships (SAR) in derivatives?
- Scaffold Modification : Introduce substituents (e.g., halogen, methoxy groups) at the isoindoline or piperidine rings to evaluate steric/electronic effects .
- Bioisosteric Replacement : Replace the dioxopiperidine moiety with analogous heterocycles (e.g., morpholine) to probe binding interactions .
- High-Throughput Screening (HTS) : Use fragment-based libraries to systematically test substituent contributions to activity .
Data analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with bioactivity.
Q. What methodologies are recommended for long-term stability studies under varying conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
- Analytical Monitoring : Track changes via HPLC-UV and LC-MS to quantify degradation products (e.g., hydrolysis of the dioxopiperidine ring) .
- Storage Recommendations : Use amber vials at -20°C under inert gas (N) to minimize oxidative degradation .
Q. How should researchers address discrepancies in bioactivity data across different studies?
- Reproducibility Checks : Validate protocols using standardized reagents and cell lines (e.g., ATCC-certified HepG2 for cytotoxicity) .
- Assay Optimization : Control variables like incubation time, serum concentration, and solvent (DMSO) concentration to reduce variability .
- Meta-Analysis : Compare datasets using effect size metrics (e.g., Cohen’s d) and address outliers through sensitivity analysis .
Q. What experimental designs are suitable for evaluating the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k, k) between the compound and target proteins (e.g., kinases) .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies .
- In Vivo Models : Employ xenograft mice for efficacy studies, ensuring compliance with ethical guidelines (e.g., 3R principles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
